molecular formula C26H26N4O2S B12118821 Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

Cat. No.: B12118821
M. Wt: 458.6 g/mol
InChI Key: QVCYGHZLOUUDFG-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a quinoxaline moiety, and an isoquinoline derivative, making it a unique and multifaceted molecule. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the quinoxaline and isoquinoline moieties. Common reagents used in these reactions include ethyl acetoacetate, various amines, and halogenated compounds. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced techniques such as microwave-assisted synthesis or high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate
  • Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-2-carboxylate
  • Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with quinoxaline and isoquinoline moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

ethyl 2-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxalin-2-yl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C26H26N4O2S/c1-4-32-26(31)22-16(2)17(3)33-25(22)29-23-24(28-21-12-8-7-11-20(21)27-23)30-14-13-18-9-5-6-10-19(18)15-30/h5-12H,4,13-15H2,1-3H3,(H,27,29)

InChI Key

QVCYGHZLOUUDFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCC5=CC=CC=C5C4

Origin of Product

United States

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